molecular formula C13H29N B084455 2-Aminotridecane CAS No. 13205-57-7

2-Aminotridecane

Cat. No. B084455
CAS RN: 13205-57-7
M. Wt: 199.38 g/mol
InChI Key: WCLHZVGJULAEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles illustrates a method potentially applicable to 2-Aminotridecane, employing condensation and I2-mediated oxidative bond formation. This method has shown compatibility with various aldehydes, providing a route to amino-substituted derivatives in an efficient manner (Niu et al., 2015). Additionally, amino-substituted α- and δ-carbolines synthesis via metal-free cycloaddition further demonstrates the versatility of synthesis approaches for amino-substituted compounds, which could be adapted for 2-Aminotridecane (Zhang et al., 2019).

Molecular Structure Analysis

Research into the molecular structure of related compounds, such as amino-substituted nitriles and diazoles, provides insight into the structural characteristics and stability of 2-Aminotridecane. Studies involving the detailed examination of nitrile C≡N bond formation from amino C-N bonds highlight the molecular transformations that similar compounds can undergo (Wang et al., 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of 2-Aminotridecane can be inferred from the synthesis and reactions of similar amino compounds. For instance, the synthesis of amino-substituted nitriles and the exploration of their reactivity patterns provide valuable information on the types of chemical reactions 2-Aminotridecane might undergo. Studies focusing on the Strecker reaction and other multi-component reactions reveal the potential pathways for functionalizing such compounds (Paraskar & Sudalai, 2006).

Scientific Research Applications

  • Antimicrobial Effects : 2-Aminotridecane, especially its addition salts with substituted phenols, demonstrates significant antifungal activity against Candida albicans. The most active compounds were the 2-aminotridecane salts with 2,4,5-trichlorophenol and 2-chloro-4-nitrophenol, which showed both fungistatic and fungicidal properties. These findings indicate its potential as an antimicrobial agent (Čapek, Šimek, Leiner, & Weichet, 2008).

  • Medicinal Chemistry Applications : The 2-aminothiazole core, related to 2-aminotridecane, is a vital pharmacophore in medicinal chemistry. It has been utilized in drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activities. This core structure is present in market drugs like Famotidine, Cefdinir, and Meloxcam, highlighting its importance in drug discovery research (Das, Sikdar, & Bairagi, 2016).

  • Antifungal Activity Potentiation : Efforts to enhance the antifungal activity of 2-aminotridecane by creating additive salts with various substituted phenols have been studied. These compounds, particularly with 2,4-dichloro-3,5-dimethylphenol and 2-chloro-4-nitro-5-bromophenol, showed promising results in increasing the antifungal activity (Čapek & Leiner, 2008).

  • Nucleic Acid Duplexes Modification : 2'-Amino-Locked Nucleic Acids (LNAs) are used in nanotechnology and biomedical applications. The incorporation of 2'-amino-LNA nucleotides into nucleic acids forms functional assemblies. These have applications in sensing DNA and RNA targets, and in the development of diagnostic probes and therapeutic agents (Astakhova & Wengel, 2014).

properties

IUPAC Name

tridecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLHZVGJULAEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880757
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminotridecane

CAS RN

13205-57-7
Record name 2-Aminotridecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60 g of 2-formamidotridecane are refluxed in 400 ml of 2 N HCl for 6 hours. The reaction mixture is then cooled in an ice bath, made alkaline with conc. NaOH, extracted with ether, and the ethereal extract is dried over Na2SO4. The ether is distilled off and the residue is then distilled in vacuo, affording 40 g of 2-aminotridecane. Boiling point: 68°-71° C./0.05.
Name
2-formamidotridecane
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g of 2-tridecanone oxime are reduced in 200 ml of abs. ethanol with 2 g of 5% palladium on charcoal, affording 16 g of 2-aminotridecane. Boiling point: 82°-87° C./0.01.
Name
2-tridecanone oxime
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCCCC(C)=NO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-amino dodecane, 2-amino-tridecane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminotridecane
Reactant of Route 2
Reactant of Route 2
2-Aminotridecane
Reactant of Route 3
Reactant of Route 3
2-Aminotridecane
Reactant of Route 4
2-Aminotridecane
Reactant of Route 5
2-Aminotridecane
Reactant of Route 6
2-Aminotridecane

Citations

For This Compound
27
Citations
A Čapek, A Šimek, J Leiner, J Weichet - Folia Microbiologica, 1973 - Springer
… Together with the inoculum we added 1 mg 2-aminotridecane or an addition satt~ dissolved in 1 … The antimycotic activity of 2-aminotridecane and its additive salts was compared by the …
Number of citations: 2 link.springer.com
A Čapek, A Šimek, J Leiner, J Weichet - Folia Microbiologica, 1970 - Springer
… The mycelium from one flask was then always placed in 50 ml saline to which 2-chloro-4-nitrophenol or its 2-aminotridecane compound salt had been added in 5 mg/50 ml concentration…
Number of citations: 3 link.springer.com
A Čapek, A Šimek, J Leiner, J Weichet - Folia Microbiologica, 1970 - Springer
… hexachlorophene, undecylenic acid and septonex) with substances not yet subjected to clinical ~ests, but with a remarkable antimycotic effect in vitro (derivatives of 2-aminotridecane …
Number of citations: 5 link.springer.com
A Čapek, A Šimek - Folia microbiologica, 1971 - Springer
… The addition of protein biosynthesis inhibitors (ehloramphenicol and tetracycline) and of the antifungally active substance 2-aminotridecane did not influence the microbial degradation …
Number of citations: 4 link.springer.com
A Šimek, A Čapek, J Turinová, J Weichet, J Leiner - Folia Microbiologica, 1969 - Springer
… The derivative with 13 carbons, ie 2-aminotridecane, was conclusively shown to possess … In further tests we therefore evaluated the antibacterial effect of 2-aminotridecane derivatives …
Number of citations: 5 link.springer.com
A Čapek, A Šimek - Folia Microbiologica, 1972 - Springer
… toward an antimycotic (2-aminotridecane) is manifested in a loss of … sensitive and resistant to 2-aminotridecane, we found a … of dermatophytes sensitive and resistant to 2-aminotridecane …
Number of citations: 1 link.springer.com
A Capek, A Simek - Ceskoslovenska Dermatologie, 1971 - europepmc.org
… Comparison of the antifungal activity of the 2-aminotridecane salt of 2-chloronitrophenol with Hexadecyl]. - Abstract - Europe PMC … Comparison of the antifungal activity of the 2-aminotridecane …
Number of citations: 2 europepmc.org
A Čapek, J Leiner - Folia Microbiologica, 1976 - Springer
… by phenols of 2-aminotridecane alone. … of 2-aminotridecane (Va). In further experiments the most effective phenolic component (2,4,5-trichlorophenol) was mixed with 2-aminotridecane …
Number of citations: 1 link.springer.com
A Šimek, A Čapek, J Turinová, J Weichet, J Leiner - Folia Microbiologica, 1969 - Springer
Number of citations: 0
A APEK - Derrnatoto, q~ e, 1971
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.